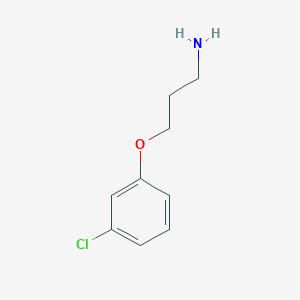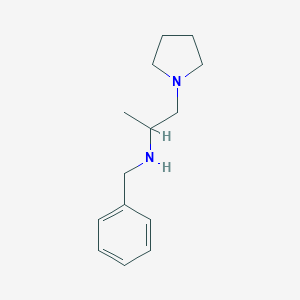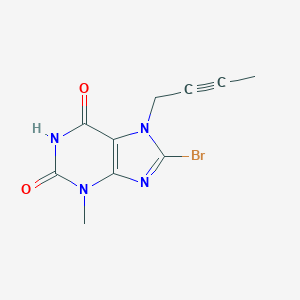
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Vue d'ensemble
Description
L'Acétate d'Alisol B est un composé triterpénoïde naturel que l'on trouve dans les rhizomes de la plante Alisma orientale. Ce composé est connu pour ses diverses activités pharmacologiques, notamment ses propriétés anti-inflammatoires, hépatoprotectrices et anticancéreuses .
Applications De Recherche Scientifique
Alisol B Acetate has a wide range of scientific research applications:
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'Acétate d'Alisol B peut être isolé à partir de l'extrait soluble dans le chloroforme d'Alisma orientale en utilisant la chromatographie de partition centrifuge couplée à la détection par diffusion de lumière évaporative . Le processus implique un système de solvants à deux phases composé d'hexane, d'acétate d'éthyle, de méthanol et d'eau dans des proportions spécifiques . Les structures des composés isolés sont élucidées à l'aide de techniques telles que la spectroscopie ESI-MS, 1H NMR et 13C NMR .
Méthodes de production industrielle : La production industrielle de l'Acétate d'Alisol B implique l'optimisation des conditions d'extraction en utilisant la méthodologie de la surface de réponse. Le méthanol est sélectionné comme solvant optimal, et les paramètres d'extraction comprennent le temps, la concentration et le poids de l'échantillon . La chromatographie liquide haute performance couplée à un détecteur à matrice de diodes est utilisée pour déterminer les concentrations d'Alisol B et d'Acétate d'Alisol B dans l'extrait .
Analyse Des Réactions Chimiques
Types de réactions : L'Acétate d'Alisol B subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il a été rapporté qu'il inhibait la dégranulation des mastocytes stimulés par l'immunoglobuline E/antigène, diminuait la synthèse du leucotriène C4 et réduisait la production d'interleukine-6 et de cyclooxygénase-2 .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l'Acétate d'Alisol B comprennent l'immunoglobuline E, les antigènes et diverses enzymes telles que la phospholipase Cγ et la protéine kinase sérine-thréonine . Les conditions de ces réactions impliquent souvent des concentrations spécifiques et des temps d'incubation pour obtenir les effets souhaités .
Principaux produits formés : Les principaux produits formés à partir des réactions de l'Acétate d'Alisol B comprennent son métabolite hydrolytique, l'Alisol B, qui présente des activités pharmacologiques similaires .
4. Applications de la recherche scientifique
L'Acétate d'Alisol B a une large gamme d'applications de recherche scientifique :
5. Mécanisme d'action
L'Acétate d'Alisol B exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies :
Induction de l'autophagie : Il induit l'autophagie en mobilisant le calcium à partir des réserves internes, ce qui conduit à l'activation de la voie CaMKK-AMPK-cible mammalienne de la rapamycine.
Stress du réticulum endoplasmique : La perturbation de l'homéostasie du calcium induit un stress du réticulum endoplasmique et des réponses aux protéines mal repliées, conduisant à la mort cellulaire apoptotique.
Polarisation des macrophages : Il favorise la polarisation des macrophages vers le phénotype M1, améliorant l'apoptose et inhibant l'invasion et la migration des cellules cancéreuses.
Comparaison Avec Des Composés Similaires
L'Acétate d'Alisol B est comparé à d'autres composés similaires, mettant en évidence son caractère unique :
Acétate d'Alisol A 24 : Ce composé induit également l'autophagie et a des effets néphrotoxiques, mais l'Acétate d'Alisol B a un éventail plus large d'activités pharmacologiques.
Acétate d'Alisol C 23 : Semblable à l'Acétate d'Alisol B, il présente une activité antibactérienne, mais l'Acétate d'Alisol B est plus efficace contre certaines souches bactériennes.
Propriétés
IUPAC Name |
8-bromo-7-but-2-ynyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h5H2,1-2H3,(H,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZOBQSHTNNKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610667 | |
| Record name | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666816-98-4 | |
| Record name | 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=666816-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purine-2,6-dione, 8-bromo-7-(2-butynyl)-3,7-dihydro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666816984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
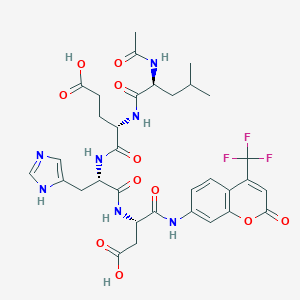
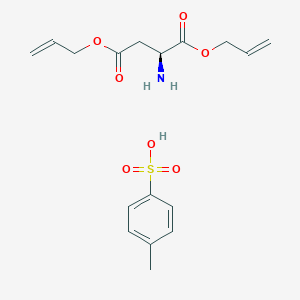
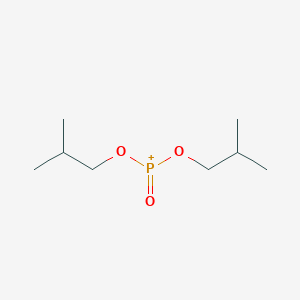
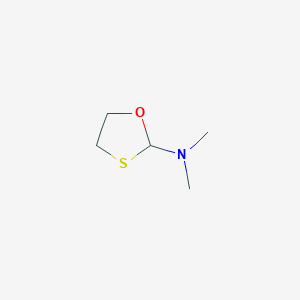
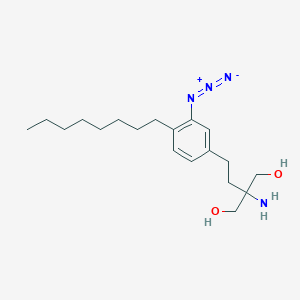
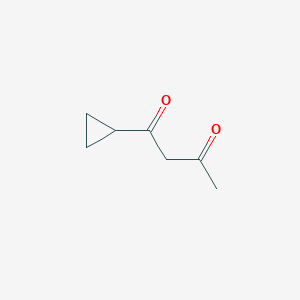
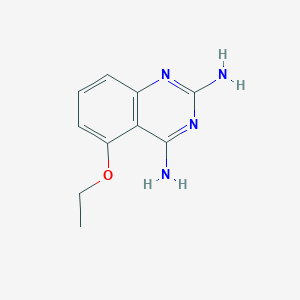

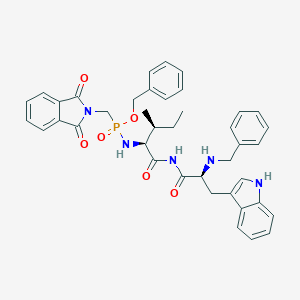
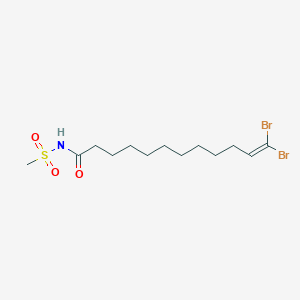
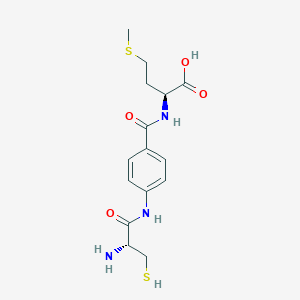
![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)
